![molecular formula C21H17ClN2O5S B412221 3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide](/img/structure/B412221.png)
3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the benzene ring.
Sulfonylation: Attachment of the sulfonyl group to the phenethyl moiety.
Amidation: Formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfonylureas: Known for their use in diabetes treatment.
Benzamides: Used in various therapeutic applications, including antipsychotics and antiemetics.
Uniqueness
3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide’s unique combination of functional groups (sulfonyl, nitro, and benzamide) may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H17ClN2O5S |
|---|---|
Molecular Weight |
444.9g/mol |
IUPAC Name |
3-(2-chloro-2-phenylethyl)sulfonyl-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C21H17ClN2O5S/c22-20(15-6-2-1-3-7-15)14-30(28,29)19-11-4-8-16(12-19)21(25)23-17-9-5-10-18(13-17)24(26)27/h1-13,20H,14H2,(H,23,25) |
InChI Key |
CTNKOSRQVHPLPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


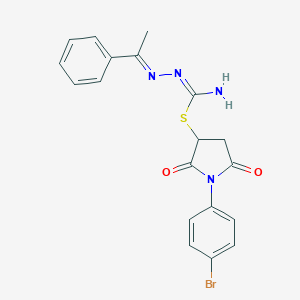
![4-[3-[(E)-N'-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B412140.png)
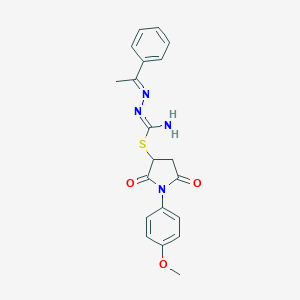
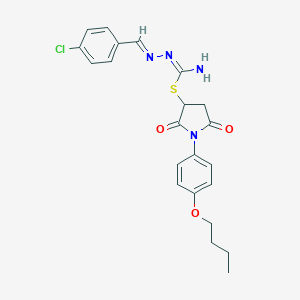
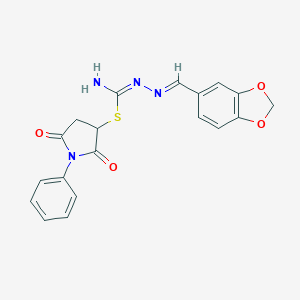
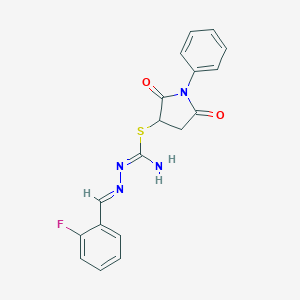
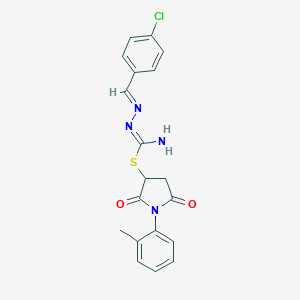
![3-(3-{[(2-{3-Nitrobenzylidene}hydrazino)(imino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B412151.png)
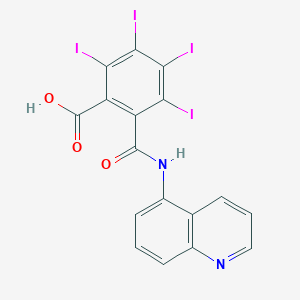
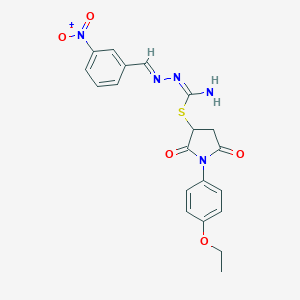
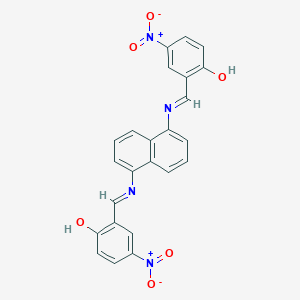
![3-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)imino]methyl}-2-naphthol](/img/structure/B412156.png)
![1-[({4-Nitro-1-naphthyl}imino)methyl]-2-naphthol](/img/structure/B412157.png)
![3-bromo-N'-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide](/img/structure/B412159.png)
